alpha-L-Rhamnose

Description

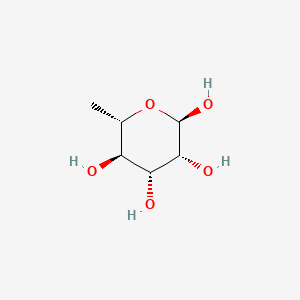

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-HGVZOGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331435 | |

| Record name | alpha-L-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-42-2 | |

| Record name | α-L-Rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-RHAMNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Functions of alpha-L-Rhamnose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Rhamnose, a naturally occurring 6-deoxy-L-mannose, is a monosaccharide of significant interest due to its diverse and crucial biological functions across various kingdoms of life, with the notable exception of mammals. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and multifaceted roles of alpha-L-Rhamnose. It is an integral structural component of cell walls in both bacteria and plants, playing a critical role in microbial virulence and pathogenesis, as well as plant development. Furthermore, L-Rhamnose and its derivatives exhibit compelling pharmacological properties, including anti-inflammatory and anti-aging effects, making its metabolic pathways attractive targets for novel therapeutic interventions. This document details these functions, presents quantitative data on its bioactivities, outlines key experimental methodologies for its study, and provides visual representations of its core metabolic and signaling pathways.

Introduction to this compound

This compound is a methyl-pentose sugar found predominantly in nature in its L-form, an unusual characteristic as most natural sugars are in the D-form.[1] It is a fundamental constituent of complex glycoconjugates in bacteria, plants, and fungi.[2] In bacteria, L-rhamnose is a key component of lipopolysaccharides (LPS) in Gram-negative species and cell wall polysaccharides in Gram-positive species, directly influencing the structural integrity, stress resistance, and virulence of these microorganisms.[3][4][5] In the plant kingdom, L-rhamnose is a major component of the pectic polysaccharides rhamnogalacturonan I and II, which are crucial for the architecture and flexibility of the primary cell wall.[2][6][7] Additionally, it is found in a variety of plant secondary metabolites, such as flavonoids, contributing to their biological activities.[6]

The absence of L-rhamnose biosynthesis and metabolic pathways in humans and other mammals makes the enzymes involved in these processes prime targets for the development of novel antimicrobial agents.[5][8] Moreover, recent research has highlighted the direct effects of L-rhamnose on human cells, particularly in the context of skin aging and inflammation, opening avenues for its application in cosmetics and pharmaceuticals.[9][10]

Biosynthesis of L-Rhamnose

The biosynthesis of L-rhamnose proceeds via distinct pathways in bacteria and plants, utilizing different nucleotide-activated sugar precursors.

Bacterial dTDP-L-Rhamnose Biosynthesis

In bacteria, the precursor for L-rhamnose incorporation into glycans is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). This synthesis is a conserved four-step enzymatic process known as the Rml pathway, starting from glucose-1-phosphate.[4][5]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose.[5]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[2]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.[2]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose.[3][11]

Disruption of any of these rml genes leads to the loss of L-rhamnose in the cell wall, severely impacting bacterial fitness and virulence.[5]

Plant UDP-L-Rhamnose Biosynthesis

In plants, the activated sugar donor is uridine diphosphate-L-rhamnose (UDP-L-rhamnose), synthesized from UDP-D-glucose.[2] This conversion is remarkably efficient, often catalyzed by a single, multifunctional enzyme known as RHAMNOSE BIOSYNTHESIS (RHM).

-

Dehydration: An NAD+-dependent reaction converts UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.

-

Epimerization: The intermediate undergoes epimerization at C3' and C5' to form UDP-4-keto-L-rhamnose.

-

Reduction: An NADPH-dependent reduction of the keto group at C4' yields the final product, UDP-L-rhamnose.

Biological Functions in Bacteria

L-rhamnose is indispensable for many bacterial species, contributing to cell structure, survival, and interaction with hosts.

-

Structural Integrity: In Gram-positive bacteria like Streptococcus and Enterococcus, rhamnose-rich cell wall polysaccharides (Rha-CWPS) are major structural components, analogous to wall teichoic acids (WTA).[12][13] These polymers are crucial for cell wall architecture and the cell division process.[13] In Saccharopolyspora spinosa, disruption of rhamnose biosynthesis leads to fragmented mycelia, indicating a critical role in maintaining cell wall integrity.[14][15]

-

Virulence and Pathogenesis: The L-rhamnose biosynthetic pathway is essential for the virulence of many pathogenic bacteria.[5][8] In Streptococcus mutans, the primary agent of dental caries, the rhamnose-glucose polysaccharide (RGP) is vital for biofilm formation and protection against acid and oxidative stress.[3] In uropathogenic E. coli, a lack of rhamnose biosynthesis sensitizes the bacteria to serum-mediated killing. In Mycobacterium tuberculosis, L-rhamnose serves as a critical linker between the peptidoglycan and arabinogalactan layers of the cell wall.

-

Bacteriophage Receptors: Rha-CWPS can act as receptors for bacteriophages, mediating phage infection in species like Lactococcus lactis.[13]

Biological Functions in Plants

In plants, L-rhamnose is a key building block for both structural polysaccharides and bioactive secondary metabolites.[6]

-

Cell Wall Structure: L-rhamnose is a core component of pectin, a major heteropolysaccharide in the primary cell walls of terrestrial plants. Specifically, it forms the backbone of rhamnogalacturonan I (RG-I), a repeating disaccharide of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→], and is also present in the complex structure of rhamnogalacturonan II (RG-II).[2][7] These pectic polysaccharides are vital for cell wall flexibility, stability, growth, and development.[2] Mutations in the RHAMNOSE BIOSYNTHESIS 1 (RHM1) gene in Arabidopsis lead to defects in pectin synthesis and cause abnormal helical growth, highlighting the importance of rhamnose in controlling cell expansion.

-

Secondary Metabolism: L-rhamnose is frequently attached to flavonoids and other specialized metabolites, forming rhamnosides.[6] This glycosylation can modulate the solubility, stability, and biological activity of these compounds, which play roles in plant defense, pigmentation, and signaling.

Pharmacological and Therapeutic Significance

The absence of rhamnose in mammals, coupled with its biological effects on human cells, makes it a molecule of high interest for drug development and dermatology.

Anti-inflammatory and Antioxidant Properties

Rhamnose-containing compounds, including various rhamnosides and polysaccharides, exhibit significant anti-inflammatory and antioxidant activities.

-

Inhibition of Inflammatory Mediators: Rhamnose and its derivatives can inhibit the production of nitric oxide (NO) and reduce the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage models.[16][17] For instance, a polysaccharide from Citrus medica rich in rhamnose significantly inhibited IL-6 and TNF-α production in RAW 264.7 cells.[17] Mechanistically, rhamnose can alleviate endotoxemia by signaling through the CEACAM1/LGALS9 axis, which inhibits p38 phosphorylation and attenuates the LPS-triggered inflammatory response.[7]

-

Antioxidant Activity: Rhamnose-containing polysaccharides have demonstrated strong free-radical-scavenging properties in DPPH and ABTS assays.[17]

Anti-Aging and Dermatological Applications

L-rhamnose has shown considerable promise as an active ingredient in cosmetic and dermatological formulations for its anti-aging properties.[9][10]

-

Stimulation of Extracellular Matrix (ECM) Components: L-rhamnose stimulates the proliferation of human dermal fibroblasts and enhances the biosynthesis of collagen.[18][19] In vitro and in vivo studies have demonstrated that rhamnose increases the production of procollagen I and collagen IV, key components for dermal structure and the integrity of the dermal-epidermal junction.[13][20]

-

Inhibition of Matrix Degrading Enzymes: Rhamnose and rhamnose-rich polysaccharides can inhibit the activity of enzymes that degrade the ECM, such as collagenase and elastase.[19][21] This helps to preserve the skin's structural integrity and elasticity.

-

Cellular Signaling: A specific this compound-recognizing lectin site has been identified on human dermal fibroblasts, which functions as a signal transducer.[22] Binding of rhamnose-containing molecules to this site can modulate intracellular calcium fluxes and gene expression, leading to the observed anti-aging effects.[22]

Catabolism of L-Rhamnose

Bacteria that can utilize L-rhamnose as a carbon source possess specific catabolic pathways to break it down. The canonical pathway in enteric bacteria involves phosphorylation.[23][24]

-

Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase (RhaA).[23]

-

Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by rhamnulokinase (RhaB).[23]

-

Aldol Cleavage: L-rhamnulose-1-phosphate aldolase (RhaD) cleaves the intermediate into dihydroxyacetone phosphate (DHAP), which enters glycolysis, and L-lactaldehyde.[24]

-

L-lactaldehyde Metabolism: L-lactaldehyde is further metabolized, typically to L-lactate and then pyruvate under aerobic conditions, or to 1,2-propanediol under anaerobic conditions.[24]

Alternative, non-phosphorylated catabolic pathways have also been identified in some bacteria and fungi.[20][23]

Quantitative Data Summary

The following tables summarize quantitative data related to the biological activities of L-rhamnose and its derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activities of Rhamnose-Containing Compounds

| Compound | Assay | Cell Line | EC50 / IC50 (µM) | Citation |

|---|---|---|---|---|

| Ursolic Acid (UA) | NO Production Inhibition | RAW 264.7 | 9.0 ± 0.9 | [15] |

| UA-Rhamnoside | NO Production Inhibition | RAW 264.7 | 9.8 ± 1.0 | [15] |

| UA-Dirhamnoside | NO Production Inhibition | RAW 264.7 | 16.0 ± 1.5 | [15] |

| Betulinic Acid (BA) | NO Production Inhibition | RAW 264.7 | 14.0 ± 1.2 | [15] |

| BA-Rhamnoside | NO Production Inhibition | RAW 264.7 | > 50 | [15] |

| BA-Dirhamnoside | NO Production Inhibition | RAW 264.7 | > 50 | [15] |

| BA-Rhamnoside | Cytotoxicity (DLD-1 Cancer) | DLD-1 | 4.0 ± 0.5 | [15] |

| BA-Dirhamnoside | Cytotoxicity (DLD-1 Cancer) | DLD-1 | 5.0 ± 0.6 | [15] |

| BA-Rhamnoside | Cytotoxicity (WS1 Fibroblast) | WS-1 | 33.0 ± 2.5 | [15] |

| BA-Dirhamnoside | Cytotoxicity (WS1 Fibroblast) | WS-1 | > 100 | [15] |

| Kaempferol | NO Production Inhibition | RAW 264.7 | 15.4 | [10] |

| α-rhamnoisorobin | NO Production Inhibition | RAW 264.7 | 37.7 | [10] |

| Rhamnus prinoides Extract | COX-2 Inhibition | - | 20.61 ± 0.13 µg/mL |[22] |

Table 2: Effects of Rhamnose on Skin-Related Enzymes

| Compound | Enzyme | Inhibition (%) | Concentration | Citation |

|---|---|---|---|---|

| Rhamnose | Hyaluronidase | 60 - 70% | 0.25 - 100 mM | [21] |

| Rhamnose | Elastase | ~23% | 1 mM | [21] |

| Rhamnose | Collagenase | ~15% | 25 - 100 mM | [21] |

| Rutinose | Elastase | ~22% | 0.25 mM |[21] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of L-rhamnose functions are provided below.

General Experimental Workflow for In Vitro Anti-inflammatory Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 3. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, cytotoxicity and anti-inflammatory activity of rhamnose-containing ursolic and betulinic acid saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Frontiers | Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis [frontiersin.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. Potentially beneficial effects of rhamnose on skin ageing: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hesperidin, Hesperetin, Rutinose, and Rhamnose Act as Skin Anti-Aging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant, Anti-inflammatory Activities and Polyphenol Profile of Rhamnus prinoides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.amsbio.com [resources.amsbio.com]

- 24. Protocol Griess Test [protocols.io]

The Technical Guide to alpha-L-Rhamnose: From Natural Reserves to Bioactive Pathways

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Rhamnose, a deoxy sugar of significant interest in the pharmaceutical and cosmetic industries, is a naturally occurring monosaccharide found in a diverse range of biological sources. Its unique structure and biological activities, including anti-inflammatory and anti-aging properties, have positioned it as a valuable molecule for drug development and advanced skincare formulations. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence in plants, bacteria, and fungi. Furthermore, it offers a comparative analysis of various extraction methodologies, from traditional solvent-based techniques to modern, eco-friendly approaches such as ultrasound-assisted and microwave-assisted extraction. Detailed experimental protocols for key extraction and purification processes are provided to facilitate practical application in a laboratory setting. This guide also elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action and potential therapeutic applications. Quantitative data is systematically presented in tabular format for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Natural Sources of this compound

This compound is widely distributed in nature as a structural component of complex carbohydrates in various organisms.

-

Plants: A primary source of L-rhamnose is plant-based glycosides and polysaccharides. It is a key constituent of pectin, a structural heteropolysaccharide found in the cell walls of terrestrial plants.[1] Notable plant sources include:

-

Citrus Fruits: The peels of citrus fruits such as pomelo (Citrus maxima), kinnow mandarin (Citrus reticulata), and citron (Citrus medica) are rich in pectin, which contains L-rhamnose.[2]

-

Apple Pomace: A byproduct of apple juice production, apple pomace is a significant commercial source of pectin.

-

Sugar Beet Pulp: This residue from sugar production is another valuable source of rhamnogalacturonan-I pectin.[3][4][5][6]

-

Other Plants: L-rhamnose can also be isolated from buckthorn (Rhamnus), poison sumac, plants of the genus Uncaria, lotus seeds, Astragalus membranaceus, Artemisia selengensis, buckwheat, ginseng, quince, and the buds of Sophora japonica.[7][8][9] The glycoside rutin, found in many plants including buckwheat, is a common source from which L-rhamnose can be obtained through hydrolysis.[9][10]

-

-

Bacteria: L-rhamnose is an integral component of the lipopolysaccharides (LPS) that form the outer membrane of many Gram-negative bacteria. It is also found in the cell wall polysaccharides of some Gram-positive bacteria. Bacterial species known to produce L-rhamnose include:

-

Mycobacterium species (including the causative agent of tuberculosis)

-

Pseudomonas aeruginosa

-

Helicobacter pylori

-

Salmonella enterica

-

Shigella flexneri

-

Escherichia coli

-

Lactococcus lactis

-

Enterococcus faecalis

-

-

Fungi and Algae: Certain fungi and microalgae, such as diatoms (class Bacillariophyceae), are also known to produce L-rhamnose.[7] Marine algae, particularly those from the Monostromaceae family, are another documented source.

Extraction and Purification Methodologies

The extraction of this compound from its natural sources can be achieved through various methods, each with its own set of advantages and limitations. The choice of method often depends on the source material, desired purity, and scalability.

Traditional Extraction Methods

Conventional methods for L-rhamnose extraction typically involve the hydrolysis of rhamnose-containing glycosides or polysaccharides, followed by purification.

-

Acid Hydrolysis: This method involves treating the raw material with a dilute acid (e.g., sulfuric acid) at elevated temperatures to break the glycosidic bonds and release L-rhamnose.[11][12]

-

Solvent Extraction: Hot water or ethanol can be used to extract rhamnose-containing compounds from plant materials.[8]

Modern "Green" Extraction Techniques

In recent years, there has been a shift towards more environmentally friendly and efficient extraction methods.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the raw material enhances cell disruption and solvent penetration, leading to increased extraction efficiency and reduced extraction time and temperature.[5][13][14][15]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix directly and rapidly. This localized heating creates pressure within the plant cells, causing them to rupture and release their contents. MAE is known for its high extraction yields, reduced solvent consumption, and shorter extraction times compared to conventional methods.[2][5][11][16][17][18][19]

-

Enzyme-Assisted Extraction (EAE): This method uses specific enzymes, such as pectinases and cellulases, to break down the plant cell wall and facilitate the release of intracellular components, including rhamnose-containing polysaccharides. EAE is highly specific and operates under mild conditions, which helps to preserve the integrity of the target molecules.

Enzymatic Hydrolysis

For sources rich in rhamnose-containing glycosides like rutin, enzymatic hydrolysis using α-L-rhamnosidases is a highly specific method to liberate L-rhamnose.[9][10][20][21][22][23] This approach offers high yields and purity under mild reaction conditions.

Purification

Following extraction and hydrolysis, crude extracts require purification to isolate L-rhamnose. Common purification techniques include:

-

Chromatography: Column chromatography using resins like Sephadex G-100 or ion-exchange chromatography can effectively separate L-rhamnose from other sugars and impurities.[11][24][25] High-performance liquid chromatography (HPLC) can be used for both analytical quantification and preparative purification.[11]

-

Crystallization: After chromatographic purification and concentration, L-rhamnose can be crystallized to obtain a high-purity final product.

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the natural source and the extraction method employed. The following tables summarize quantitative data from various studies.

| Natural Source | Extraction Method | Key Parameters | Pectin/Polysaccharide Yield (%) | Rhamnose Content | Reference |

| Sugar Beet Pulp | Sequential UAE and MAE | pH 4, 10 min UAE, 157°C MAE | 39-40 g/100g SBP | - | [3] |

| Sugar Beet Pulp | Ultrasound-Assisted Extraction | 20 kHz, 10 min, 96% amplitude | 20.85 | - | [5] |

| Sugar Beet Pulp | Conventional Heating | 90°C, 4 h, pH 1 | 20.75 | - | [5] |

| Citrus maxima (Pomelo) Peel | Microwave-Assisted Extraction | - | 24.19 | - | [2] |

| Citrus reticulata (Kinnow) Peel | Microwave-Assisted Extraction | 900 W, 180 s, 1:20 solid:solvent | 26.87 | - | [16] |

| Citrus limetta Peel | Microwave-Assisted Extraction | 600 W, 180 s, pH 1 | 32.75 | - | [17] |

| Grapefruit Peel | Microwave-Assisted Extraction | 60 min, 1:15 solid:solvent | up to 18.58 | - | |

| Lemon Peel | Microwave- and Ultrasound-Assisted | 60°C, 500 W, 50% amplitude, 3 min | up to 65.40 | - | [18] |

| Substrate | Enzyme | Key Parameters | Product Yield | Reference |

| Rutin (130 g/L) | Recombinant α-L-rhamnosidase from Aspergillus niger | Deep eutectic solvent (ChCl-U) | 100% conversion, 208.68 mM/h productivity of L-rhamnose and isoquercitrin | [21] |

| Rutin | Hesperidinase from Penicillium sp. | 40°C, pH 3.8, 4h | 64.7% quercetin-3-glucoside, 8.3% quercetin, 27% residual rutin | [23] |

| Rutin | α-L-rhamnosidase from Aspergillus niger | pH 6.4-6.8, 60°C | High yield of isoquercitrin | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Ultrasound-Assisted Extraction of Rhamnose-Containing Polysaccharides

Objective: To extract rhamnogalacturonan-I pectin from sugar beet pulp.

Materials and Equipment:

-

Dried and ground sugar beet pulp

-

Deionized water

-

pH meter

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Ethanol (96%)

-

Drying oven

Procedure:

-

Sample Preparation: Suspend the dried sugar beet pulp powder in deionized water at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

-

pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., pH 4) using an appropriate acid.

-

Ultrasonication: Place the suspension in an ultrasonic bath or use a probe sonicator. Apply ultrasound at a specific frequency (e.g., 20 kHz) and amplitude (e.g., 96%) for a defined period (e.g., 10 minutes).[5] Maintain the temperature of the suspension if required.

-

Centrifugation: After ultrasonication, centrifuge the mixture at high speed (e.g., 8000 x g) for a specified time to separate the solid residue from the supernatant containing the extracted polysaccharides.

-

Precipitation: Add ethanol (96%) to the supernatant, typically in a 1:1 or 2:1 (v/v) ratio, to precipitate the polysaccharides. Allow the mixture to stand, preferably at 4°C, to ensure complete precipitation.

-

Collection and Drying: Collect the precipitated pectin by centrifugation and wash it with ethanol to remove any remaining impurities. Dry the purified pectin in an oven at a controlled temperature (e.g., 50°C) to a constant weight.

Microwave-Assisted Extraction of Pectin

Objective: To extract pectin from citrus peel.

Materials and Equipment:

-

Dried and powdered citrus peel

-

Acidified water (e.g., citric acid solution)

-

Microwave extraction system

-

Centrifuge

-

Ethanol (96%)

-

Drying oven

Procedure:

-

Sample Preparation: Mix the dried citrus peel powder with the acidified water at a specific solid-to-liquid ratio.

-

Microwave Irradiation: Place the mixture in the microwave extraction system. Apply microwave power (e.g., 600 W) for a specific duration (e.g., 180 seconds).[17] The extraction can be performed at a controlled temperature.

-

Cooling and Centrifugation: After extraction, allow the mixture to cool to room temperature. Centrifuge the mixture to separate the solid residue.

-

Precipitation: Precipitate the pectin from the supernatant by adding an equal volume of 96% ethanol.

-

Purification and Drying: Collect the pectin precipitate by centrifugation, wash it with ethanol, and dry it to a constant weight.

Enzymatic Hydrolysis of Rutin to L-Rhamnose

Objective: To produce L-rhamnose by enzymatic hydrolysis of rutin.

Materials and Equipment:

-

Rutin

-

α-L-rhamnosidase (e.g., from Aspergillus niger)

-

Buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

Incubator or water bath

-

Boiling water bath

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Substrate Preparation: Prepare a solution of rutin in the appropriate buffer.

-

Enzymatic Reaction: Add the α-L-rhamnosidase solution to the rutin solution. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for a specific duration (e.g., 1 hour).

-

Reaction Termination: Stop the enzymatic reaction by heating the mixture in a boiling water bath for a few minutes to denature the enzyme.

-

Analysis: Analyze the reaction mixture using TLC or HPLC to confirm the production of L-rhamnose and the derhamnosylated product (isoquercitrin).

-

Purification: The L-rhamnose can be purified from the reaction mixture using chromatographic techniques as described below.

Purification of L-Rhamnose by Column Chromatography

Objective: To purify L-rhamnose from a crude extract or hydrolysate.

Materials and Equipment:

-

Crude L-rhamnose extract

-

Chromatography column

-

Sephadex G-100 or other suitable resin

-

Elution buffer (e.g., deionized water)

-

Fraction collector

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Column Packing: Pack a chromatography column with the chosen resin and equilibrate it with the elution buffer.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the elution buffer and carefully load it onto the top of the column.

-

Elution: Elute the column with the buffer and collect fractions using a fraction collector.

-

Fraction Analysis: Analyze the collected fractions for the presence of L-rhamnose using a suitable method (e.g., TLC or a colorimetric assay).

-

Pooling and Concentration: Pool the fractions containing pure L-rhamnose and concentrate them using a rotary evaporator.

-

Lyophilization: Lyophilize the concentrated solution to obtain pure L-rhamnose powder.

Signaling Pathways and Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them attractive for drug development. These activities are mediated through specific signaling pathways.

Anti-Aging Effects in Skin

L-rhamnose has been shown to have beneficial effects on skin aging by modulating the extracellular matrix (ECM).[3][21][26]

-

Stimulation of Collagen Production: L-rhamnose can stimulate the production of procollagen I and collagen IV in the dermis, which are essential for maintaining skin structure and elasticity.[3][21][26]

-

Inhibition of Matrix Metalloproteinases (MMPs): It can reduce the expression of MMP-1, an enzyme responsible for collagen degradation.[2]

-

Modulation of Inflammatory Cytokines: In skin aging models, L-rhamnose has been observed to decrease the levels of pro-inflammatory cytokines such as IL-8.[2]

The mechanism of action in dermal fibroblasts is believed to involve a specific lectin-like receptor on the cell surface. Binding of L-rhamnose to this receptor triggers intracellular signaling cascades.

-

Calcium Signaling: The addition of L-rhamnose or rhamnose-rich polysaccharides to human dermal fibroblasts leads to a rapid and transient increase in intracellular free Ca2+ levels.[1][27] This modulation of calcium fluxes suggests that the lectin site functions as a signal transducer.

-

Gene Expression: The interaction of rhamnose with its receptor can also lead to changes in gene expression, including the downregulation of genes involved in pro-tumoral activity and fibrotic processes.[1]

Modulation of the Innate Immune Response

L-rhamnose plays a dual role in the innate immune system. As a component of bacterial LPS, it can be recognized as a Pathogen-Associated Molecular Pattern (PAMP), triggering an immune response. Conversely, free L-rhamnose has been shown to have anti-inflammatory effects.

In a model of endotoxemia, gut microbiota-derived rhamnose can alleviate systemic inflammation and organ damage.[20][26] This anti-inflammatory effect is mediated through a specific signaling pathway in macrophages.

-

Receptor Binding: Rhamnose binds to the carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1) on macrophages.[20][26]

-

Protein-Protein Interaction: This binding promotes the interaction between CEACAM1 and galectin-9 (LGALS9).[20][26]

-

Upregulation of DUSP1: The CEACAM1-LGALS9 interaction leads to an increase in the protein level of dual-specificity phosphatase 1 (DUSP1).[20][26]

-

Inhibition of p38 MAPK: DUSP1 is a negative regulator of the p38 MAPK signaling pathway. By increasing DUSP1, rhamnose inhibits the phosphorylation of p38.[20][26]

-

Anti-inflammatory Effect: The inhibition of p38 phosphorylation attenuates the LPS-triggered expression of pro-inflammatory factors, thus exerting an anti-inflammatory effect.[20][26]

Conclusion

This compound is a versatile and biologically active monosaccharide with significant potential in the pharmaceutical and cosmetic industries. Its widespread availability from natural sources, coupled with the development of efficient and sustainable extraction and purification methods, makes it an increasingly accessible compound for research and commercial applications. The elucidation of its signaling pathways provides a solid foundation for the development of novel therapeutics targeting inflammation and skin aging. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary theoretical background and practical methodologies to harness the potential of this compound. Further research into its diverse biological activities and the optimization of its production will undoubtedly expand its applications in the future.

Experimental Workflows

References

- 1. The this compound recognizing lectin site of human dermal fibroblasts functions as a signal transducer: modulation of Ca2+ fluxes and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. researchgate.net [researchgate.net]

- 5. Sugar beet pectin extracted by ultrasound or conventional heating: a comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of pectic substances as an example of a rhamnopolysaccharide assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. ajbls.com [ajbls.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Mannose-binding lectin enhances Toll-like receptors 2 and 6 signaling from the phagosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Microwave-assisted acid extraction of high-methoxyl kinnow (Citrus reticulata) peels pectin: Process, techno-functionality, characterization and life cycle assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microwave-assisted valorization and characterization of Citrus limetta peel waste into pectin as a perspective food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sapub.org [sapub.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A simple method for preparation of D-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Purification and characterization of an alpha-L-rhamnosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rhamnose alleviates the proinflammatory response during endotoxemia via the CEACAM1/LGALS9-p38 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analysis of Rhamnose, Rhamnose Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

The α-L-Rhamnose Biosynthesis Pathway: A Core Target in Pathogenic Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

The biosynthesis of α-L-rhamnose, a deoxy sugar integral to the cell wall of numerous pathogenic bacteria, represents a critical pathway for bacterial viability, virulence, and resistance to environmental stresses. Its absence in humans makes it an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides a detailed overview of the core dTDP-L-rhamnose biosynthesis pathway, quantitative data on its enzymatic components, detailed experimental protocols for its study, and visualizations of the pathway and associated workflows.

The Core dTDP-L-Rhamnose Biosynthesis Pathway

In both Gram-positive and Gram-negative bacteria, the synthesis of L-rhamnose for incorporation into cellular structures proceeds via a highly conserved four-step enzymatic pathway that converts D-glucose-1-phosphate into dTDP-L-rhamnose.[1][2][3][4][5] This nucleotide-activated sugar is the donor substrate for rhamnosyltransferases that build rhamnose-containing polysaccharides, lipopolysaccharides (LPS), and other essential glycoconjugates.[1][2][5] Disruption of this pathway has been shown to be lethal or severely attenuating in pathogens such as Mycobacterium tuberculosis, Streptococcus mutans, and Pseudomonas aeruginosa.[6][7][8][9]

The pathway is catalyzed by four enzymes, encoded by the rmlA, rmlB, rmlC, and rmlD genes, respectively:[1][2][3][4]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the transfer of a thymidylylmonophosphate group from dTTP to D-glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate (PPi).[1][2][3][4][6]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): An NAD dependent enzyme that oxidizes the C4 hydroxyl group of the glucose moiety, followed by the elimination of a water molecule to produce dTDP-4-keto-6-deoxy-D-glucose.[1][2][3][4][6]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes a complex double epimerization at carbons C3' and C5' of the sugar ring, converting the intermediate into dTDP-4-keto-L-rhamnose.[1][3][4][6]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): An NADPH-dependent reductase that catalyzes the final step, reducing the C4' keto group to a hydroxyl group to yield the final product, dTDP-L-rhamnose.[1][6][10]

The entire pathway is subject to feedback inhibition, where the final product, dTDP-L-rhamnose, allosterically inhibits the first enzyme, RmlA, to regulate its own synthesis.[6]

Caption: The four-step enzymatic pathway for dTDP-L-rhamnose biosynthesis in pathogenic bacteria.

Quantitative Analysis of Pathway Enzymes

The efficiency and regulation of the dTDP-L-rhamnose pathway are governed by the kinetic properties of its constituent enzymes and their susceptibility to inhibition. This data is crucial for designing targeted therapeutics.

| Enzyme | Pathogen | Substrate(s) | K_m (μM) | k_cat (s⁻¹) | Inhibitor | IC_50 (μM) | Reference |

| RmlA | Pseudomonas aeruginosa | dTTP | 7.8 | - | Compound 1 | 0.22 | [11] |

| G1P | 9.5 | - | Compound 2 | 1.23 | [11] | ||

| RmlB | Saccharothrix syringae | dTDP-glucose | 98.60 | 11.2 | - | - | [12] |

| RmlB/C/GacA | Streptococcus pyogenes | dTDP-D-glucose | - | - | Ri03 | ~166 | [1] |

| GAS Growth | Streptococcus pyogenes | - | - | - | Ri03 | 120-410 | [1] |

| M. tb Growth | Mycobacterium tuberculosis | - | - | - | Ri03 | 120-410 | [1] |

Note: Data for all enzymes across a single pathogenic species is not always available in a single source. The table aggregates available data. The assay for Ri03 was performed on a cocktail of recombinant RmlB, RmlC, and GacA (a rhamnosyltransferase).

Experimental Methodologies

Studying the α-L-Rhamnose biosynthesis pathway involves a range of molecular biology and biochemical techniques. Below are representative protocols for key experiments.

Cloning, Expression, and Purification of Rml Enzymes

This protocol describes a general workflow for producing recombinant Rml proteins for in vitro assays.

-

Gene Amplification: The rmlA, rmlB, rmlC, or rmlD gene is amplified from the genomic DNA of the target pathogen using PCR with primers containing appropriate restriction sites.

-

Vector Ligation: The amplified PCR product and a suitable expression vector (e.g., pET series with an N-terminal His-tag) are digested with the corresponding restriction enzymes. The digested gene is then ligated into the vector using T4 DNA ligase.

-

Transformation: The ligation product is transformed into a competent E. coli cloning strain (e.g., DH5α). Positive clones are selected on antibiotic-containing media and verified by colony PCR and Sanger sequencing.

-

Expression: The verified plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, lysozyme, DNase I), and lysed by sonication on ice.

-

Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.

-

Quality Control: The purity of the protein is assessed by SDS-PAGE. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Caption: A generalized experimental workflow for the cloning and purification of Rml enzymes.

RmlA (Glucose-1-phosphate thymidylyltransferase) Activity Assay

This colorimetric assay measures the activity of RmlA by quantifying the pyrophosphate (PPi) released during the reaction.[12][13]

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate. For a 50 µL reaction, combine:

-

Reaction Buffer (50 mM Tris-HCl, pH 7.5; 1 mM DTT; 5 mM MgCl₂)

-

0.2 mM dTTP

-

1 mM D-Glucose-1-Phosphate

-

0.04 units of Saccharomyces cerevisiae inorganic pyrophosphatase

-

5 µg of purified RmlA enzyme to start the reaction.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of malachite green reagent (0.03% malachite green, 0.2% ammonium molybdate, 0.05% Triton X-100 in 0.7 N HCl).

-

Incubation: Incubate at 37°C for 5-15 minutes to allow for color development. The inorganic pyrophosphatase hydrolyzes the PPi product into two molecules of inorganic phosphate (Pi), which then reacts with the malachite green reagent to produce a green color.

-

Measurement: Read the absorbance at 630 nm using a microplate reader.

-

Quantification: The amount of PPi released is determined by comparing the absorbance to a standard curve generated with known concentrations of inorganic phosphate.

Coupled Spectrophotometric Assay for RmlB, RmlC, and RmlD

This assay monitors the entire pathway from dTDP-D-glucose to dTDP-L-rhamnose by coupling the activity of the three enzymes and monitoring the consumption of NADPH by RmlD.

-

Reaction Setup: Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette. For a 200 µL reaction, combine:

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

0.2 mM NADPH

-

Purified RmlB enzyme (e.g., 5-10 µg)

-

Purified RmlC enzyme (e.g., 5-10 µg)

-

Purified RmlD enzyme (e.g., 5-10 µg)

-

-

Initiation: Start the reaction by adding the substrate, dTDP-D-glucose, to a final concentration of 400 µM.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the rate of dTDP-L-rhamnose formation.

-

Calculation: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). This coupled assay is particularly useful for high-throughput screening of inhibitors that target any of the three enzymes in the latter part of the pathway.[1]

References

- 1. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 4. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. scispace.com [scispace.com]

- 10. Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

The Pivotal Role of α-L-Rhamnose in Plant Cell Wall Architecture: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The plant cell wall is a complex and dynamic extracellular matrix crucial for plant growth, development, and defense. While polysaccharides like cellulose and xyloglucans are major components, the seemingly minor sugar α-L-rhamnose plays a disproportionately critical role in dictating the architecture and functionality of the pectic matrix. This technical guide provides a comprehensive overview of the structural significance, biosynthesis, and experimental analysis of α-L-rhamnose in the plant cell wall, with a focus on its implications for cell wall integrity and potential applications in biotechnology and drug development.

α-L-Rhamnose: A Key Constituent of Pectic Polysaccharides

L-rhamnose is a deoxy sugar that is an essential component of two major pectic polysaccharides: rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II).[1] These pectin domains are critical for the structural integrity and flexibility of the primary cell wall.

Rhamnogalacturonan-I (RG-I): The "Hairy" Pectin

RG-I is characterized by a backbone of repeating disaccharide units of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[2] The inclusion of α-L-rhamnose residues introduces kinks into the otherwise linear galacturonan chain, imparting flexibility to the pectin network.[1] Attached to the rhamnose residues are neutral side chains of arabinans, galactans, and arabinogalactans, giving RG-I its characteristic "hairy" structure.[3] The composition and length of these side chains are highly variable depending on the plant species and tissue type.

Rhamnogalacturonan-II (RG-II): A Structurally Complex and Conserved Pectin

RG-II is the most structurally complex polysaccharide in the plant cell wall and is remarkably conserved across all vascular plants.[2] It consists of a short homogalacturonan backbone substituted with four complex oligosaccharide side chains.[2] These side chains contain a variety of unusual sugars, including apiose, aceric acid, Kdo (3-deoxy-D-manno-octulosonic acid), and Dha (3-deoxy-D-lyxo-heptulosaric acid).[2] A crucial feature of RG-II is its ability to form dimers through a borate diester bond, which cross-links pectin chains and is essential for normal plant growth and development.[2]

Biosynthesis of UDP-L-Rhamnose: The Precursor for Rhamnose Incorporation

In plants, the precursor for the incorporation of rhamnose into cell wall polysaccharides is UDP-L-rhamnose. This nucleotide sugar is synthesized in the cytosol from UDP-D-glucose by the action of UDP-L-rhamnose synthases (RHM).[4][5] In many plants, including Arabidopsis thaliana, RHM is a multifunctional enzyme that catalyzes a three-step process: dehydration, epimerization, and reduction.[5]

Once synthesized, UDP-L-rhamnose is transported into the Golgi apparatus, where it serves as the donor substrate for rhamnosyltransferases that incorporate rhamnose into the growing pectin chains.

Quantitative Analysis of Rhamnose in Plant Cell Walls

The abundance of rhamnose in plant cell walls varies between species, tissues, and developmental stages. Below are tables summarizing the monosaccharide composition of cell walls from wild-type Arabidopsis thaliana and mutants with altered rhamnose content.

Table 1: Monosaccharide Composition of Cell Walls from Arabidopsis thaliana Wild-Type and mur Mutants (mol %)

| Monosaccharide | Wild Type | mur1 | mur8 | mur9 | mur10 |

| Rhamnose | 10.2 | 10.5 | 6.1 | 12.1 | 13.5 |

| Fucose | 4.8 | 0.0 | 4.5 | 5.2 | 5.8 |

| Arabinose | 20.1 | 22.3 | 21.5 | 23.4 | 24.1 |

| Xylose | 15.5 | 16.1 | 14.8 | 13.2 | 11.8 |

| Mannose | 3.2 | 3.5 | 3.1 | 2.9 | 2.7 |

| Galactose | 12.8 | 13.5 | 13.2 | 11.8 | 10.9 |

| Glucose | 33.4 | 34.1 | 36.8 | 31.4 | 31.2 |

| Data adapted from Reiter et al., 1997.[6] |

Table 2: Monosaccharide Composition of Cell Walls from Arabidopsis thaliana Wild-Type and xgd1 Mutants (mol %)

| Monosaccharide | Wild Type (Col-0) | xgd1-1 | xgd1-2 |

| Rhamnose | 10.8 ± 0.4 | 10.5 ± 0.3 | 10.7 ± 0.2 |

| Fucose | 4.2 ± 0.2 | 4.1 ± 0.1 | 4.3 ± 0.1 |

| Arabinose | 22.1 ± 0.7 | 22.5 ± 0.5 | 22.8 ± 0.4 |

| Xylose | 16.9 ± 0.5 | 14.2 ± 0.4 | 14.5 ± 0.3 |

| Galactose | 11.5 ± 0.3 | 11.8 ± 0.2 | 11.6 ± 0.1 |

| Galacturonic Acid | 21.3 ± 0.9 | 23.1 ± 0.8 | 22.9 ± 0.7 |

| Glucose | 13.2 ± 0.6 | 13.8 ± 0.5 | 13.2 ± 0.4 |

| Data adapted from Jensen et al., 2008. |

Experimental Protocols

Pectin Extraction and Fractionation

This protocol describes a general method for the sequential extraction of different pectin fractions from plant material.

Materials:

-

Fresh or frozen plant tissue

-

Ethanol (70% and absolute)

-

Chloroform:Methanol (1:1, v/v)

-

Amylase and Pronase

-

CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid)

-

Sodium carbonate (Na₂CO₃)

-

Glacial acetic acid

Procedure:

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Homogenize plant tissue in 70% ethanol.

-

Wash the pellet sequentially with 70% ethanol, chloroform:methanol (1:1), and absolute ethanol.

-

Destarch the AIR by treating with amylase.

-

Deproteinate the AIR by treating with pronase.

-

Wash the resulting AIR with water and freeze-dry.

-

-

Sequential Pectin Extraction:

-

Water-Soluble Pectin: Extract the AIR with deionized water at room temperature.

-

Chelator-Soluble Pectin: Extract the remaining pellet with a solution of CDTA to chelate calcium ions and solubilize ionically cross-linked pectins.[7]

-

Dilute Alkali-Soluble Pectin: Extract the remaining pellet with a dilute solution of Na₂CO₃ to solubilize covalently bound pectins.[7]

-

Neutralize the alkali extract with glacial acetic acid.

-

Dialyze all fractions against water and freeze-dry.

-

Monosaccharide Composition Analysis by GC-MS

This protocol outlines the analysis of neutral and acidic monosaccharides from pectin extracts using gas chromatography-mass spectrometry (GC-MS).[8][9]

Materials:

-

Pectin extract

-

Trifluoroacetic acid (TFA)

-

O-methylhydroxylamine hydrochloride (MOX)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system

Procedure:

-

Hydrolysis:

-

Hydrolyze the pectin sample with 2 M TFA at 121°C for 1 hour.[8]

-

Evaporate the TFA under a stream of nitrogen.

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the monosaccharide derivatives on a suitable capillary column.

-

Identify and quantify the monosaccharides based on their retention times and mass spectra compared to standards.

-

Cell Wall Integrity Signaling and the Role of Pectin

The plant cell wall is not a static structure but is constantly monitored and remodeled. Changes in pectin structure, including those related to rhamnose content and cross-linking, can trigger cell wall integrity (CWI) signaling pathways.[10][11]

Receptor-like kinases (RLKs) located at the plasma membrane, such as those in the CrRLK1L family (e.g., FERONIA) and Wall-Associated Kinases (WAKs), are key players in CWI sensing.[12][13] These receptors can perceive changes in the mechanical properties of the cell wall or bind to pectin fragments, such as oligogalacturonides (OGs), which are released upon cell wall damage.[12][13]

Binding of these ligands can initiate a signaling cascade, often involving an increase in cytosolic calcium ([Ca²⁺]cyt), activation of MAP kinase (MAPK) cascades, and changes in gene expression, leading to adaptive responses in cell wall composition and plant growth.[10][12]

Conclusion and Future Perspectives

α-L-Rhamnose is a critical determinant of pectin structure and, consequently, of the overall architecture and mechanical properties of the plant cell wall. Its incorporation into RG-I and RG-II influences cell wall flexibility, porosity, and the formation of load-bearing cross-links. Understanding the biosynthesis of rhamnose and its role in pectin architecture is essential for elucidating the mechanisms of plant growth and development.

For researchers in drug development, the enzymes involved in UDP-L-rhamnose biosynthesis and the rhamnosyltransferases that incorporate it into the cell wall represent potential targets for the development of novel herbicides or antifungal agents, as these pathways are often essential for pathogen virulence and are absent in animals. Furthermore, the manipulation of rhamnose content in plant biomass holds promise for improving the efficiency of biofuel production and the development of novel biomaterials. Future research should focus on the detailed structural characterization of rhamnose-containing polysaccharides in a wider range of plant species and the elucidation of the precise signaling networks that respond to changes in their structure.

References

- 1. benchchem.com [benchchem.com]

- 2. The cell wall pectic rhamnogalacturonan II, an enigma in plant glycobiology | Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 45 | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mutants of Arabidopsis thaliana with altered cell wall polysaccharide composition [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Pectin-derived Monosaccharides from Arabidopsis Using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

alpha-L-Rhamnose as a key component of bacterial lipopolysaccharides

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Rhamnose, a 6-deoxy-L-mannose, is a monosaccharide of significant interest in the fields of microbiology, immunology, and drug development.[1] It is a common constituent of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria and is also found in the cell wall polysaccharides of several Gram-positive species.[2][3] The presence and specific glycosidic linkages of α-L-rhamnose contribute significantly to the serological specificity of bacteria and are crucial for their viability, virulence, and the formation of biofilms.[2][4] Notably, the biosynthetic pathway for L-rhamnose is absent in humans, making the enzymes involved in its synthesis attractive targets for the development of novel antimicrobial agents.[1][5] This technical guide provides a comprehensive overview of the role of α-L-rhamnose in bacterial LPS, detailing its biosynthesis, its impact on bacterial physiology and pathogenesis, and its interaction with the host immune system. Furthermore, this guide presents detailed experimental protocols for the study of rhamnose-containing LPS and visualizes key pathways and workflows to aid in research and drug discovery efforts.

Introduction to α-L-Rhamnose in Bacterial Lipopolysaccharides

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant that plays a critical role in the pathogenesis of bacterial infections.[3] LPS is composed of three domains: the lipid A moiety, which anchors the LPS molecule in the outer membrane and is responsible for its endotoxic activity; a core oligosaccharide; and a distal O-antigen polysaccharide.[3] The O-antigen is a polymer of repeating oligosaccharide units and is the most variable part of the LPS molecule, conferring serological specificity to different bacterial strains.[3]

α-L-Rhamnose is a frequently encountered component of the O-antigen, contributing to the immense structural diversity of LPS.[3] The specific arrangement and linkage of rhamnose residues within the O-antigen create unique epitopes that are recognized by the host's immune system. Beyond its role in antigenicity, rhamnose is essential for the structural integrity of the bacterial cell envelope and has been shown to be critical for the virulence of several pathogenic bacteria, including Pseudomonas aeruginosa, Salmonella enterica, and Shigella flexneri.[2][6]

Biosynthesis of α-L-Rhamnose

In bacteria, L-rhamnose is synthesized as a nucleotide-activated sugar, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), through a four-step enzymatic pathway from glucose-1-phosphate.[7][8] This pathway is highly conserved across various bacterial species.[7] The enzymes involved are RmlA, RmlB, RmlC, and RmlD.[7]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[9]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[9]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[9]

-

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces dTDP-4-keto-6-deoxy-L-mannose to the final product, dTDP-L-rhamnose.[4][9]

The absence of this pathway in humans makes it a prime target for the development of novel antibiotics.[5]

Quantitative Data on Rhamnose in Bacterial LPS

The amount of rhamnose in the LPS varies significantly among different bacterial species and even between serotypes of the same species. This variation contributes to the diversity of O-antigens and the serological specificity of the bacteria. The following table summarizes the reported rhamnose content in the LPS of several bacterial species.

| Bacterial Species | Serotype/Strain | Rhamnose Content (Molar Ratio or % of total sugars) | Reference(s) |

| Pseudomonas aeruginosa | PAC1R (serotype O5) | Present in outer core | [10] |

| Pseudomonas aeruginosa | Serogroup O7 | Major component of O-polysaccharide | [11] |

| Salmonella enterica serovar Typhimurium | Group B | α-L-rhamnosyl residues in the main chain | [12] |

| Escherichia coli | B | Present in the core oligosaccharide | [9] |

| Klebsiella pneumoniae | O1:K20- | Present in core oligosaccharide | [13] |

| Rhodopseudomonas capsulata | Not specified | L-rhamnose and 3-O-methyl-L-rhamnose present |

Role of α-L-Rhamnose in Pathogenesis and Immunity

The rhamnose-containing O-antigen of LPS is a major virulence factor for many pathogenic bacteria. It contributes to pathogenesis by:

-

Evasion of the Host Immune Response: The hydrophilic O-antigen creates a barrier that protects the bacterium from complement-mediated killing and phagocytosis.[2] The structural variability of the rhamnose-containing O-antigen allows bacteria to evade the host's adaptive immune response.

-

Bacterial Adhesion and Biofilm Formation: Rhamnose-containing surface polysaccharides can play a role in bacterial adhesion to host cells and the formation of biofilms, which are crucial for chronic infections.[4]

-

Induction of Inflammatory Responses: LPS, including its rhamnose-containing O-antigen, is a potent activator of the innate immune system. It is primarily recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, leading to the production of pro-inflammatory cytokines and the initiation of an inflammatory cascade.[14]

TLR4 Signaling Pathways

The recognition of LPS by TLR4 triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]

-

TRIF-Dependent Pathway: This pathway is initiated from endosomes following the internalization of the LPS-TLR4 complex. It leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFN-α/β), as well as a later phase of NF-κB activation.[15]

Experimental Protocols

Isolation and Purification of Rhamnose-Containing LPS (Hot Phenol-Water Extraction)

This protocol describes a widely used method for extracting LPS from Gram-negative bacteria.[7][14][16]

Materials:

-

Overnight bacterial culture

-

Luria Broth (LB)

-

Phosphate-buffered saline (PBS), pH 7.2

-

2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol, 0.1 M Tris-HCl pH 6.8, bromophenol blue)

-

DNase I solution (10 mg/mL in sterile water)

-

RNase A solution (10 mg/mL in sterile water)

-

Proteinase K solution (10 mg/mL in sterile water)

-

Tris-saturated phenol

-

Diethyl ether

-

95% Ethanol

-

0.5 M Sodium acetate

Procedure:

-

Grow a 5 mL overnight culture of the bacterial strain of interest in LB medium at 37°C with shaking.[14]

-

Dilute the culture 1:10 with fresh LB and measure the optical density at 600 nm (OD600).

-

Prepare a 1.5 mL suspension of bacteria to an OD600 of 0.5.

-

Pellet the bacteria by centrifugation at 10,600 x g for 10 minutes. Discard the supernatant.[14]

-

Resuspend the pellet in 200 µL of 1x SDS buffer.

-

Boil the suspension in a water bath for 15 minutes. Cool to room temperature.[14]

-

Add 5 µL each of DNase I and RNase A solutions and incubate at 37°C for 30 minutes.[14]

-

Add 10 µL of Proteinase K solution and incubate at 59°C for 3 hours or overnight.[14]

-

Add 200 µL of ice-cold Tris-saturated phenol. Vortex vigorously for 10-15 seconds.

-

Incubate at 65°C for 15 minutes, with occasional vortexing.[14]

-

Cool to room temperature and add 1 mL of diethyl ether. Vortex for 5-10 seconds.

-

Centrifuge at 20,600 x g for 10 minutes.[14]

-

Carefully collect the bottom aqueous (blue) layer.

-

Repeat the phenol and ether extraction steps (9-13) at least once more.

-

To the final aqueous phase, add sodium acetate to a final concentration of 0.5 M and 10 volumes of cold 95% ethanol.[16]

-

Precipitate the LPS overnight at -20°C.

-

Pellet the LPS by centrifugation at 2,000 x g for 10 minutes at 4°C.[16]

-

Resuspend the pellet in sterile, pyrogen-free water.

-

Dialyze extensively against distilled water at 4°C to remove residual phenol.[16]

-

Lyophilize the purified LPS and store at 4°C.

Monosaccharide Analysis of LPS by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for determining the monosaccharide composition of purified LPS.[3][8]

Materials:

-

Purified LPS sample (lyophilized)

-

Methanolic HCl (e.g., 1.25 M)

-

Acetic anhydride

-

Pyridine

-

Internal standard (e.g., myo-inositol)

-

Hexane

-

GC-MS system with a suitable capillary column (e.g., for separating alditol acetates)

Procedure:

-

Weigh accurately about 1-2 mg of lyophilized LPS into a screw-cap glass tube.

-

Add a known amount of internal standard.

-

Add 1 mL of methanolic HCl. Seal the tube tightly.

-

Heat at 80°C for 16-24 hours to achieve methanolysis.

-

Cool the tube and evaporate the methanolic HCl under a stream of nitrogen.

-

To reduce the monosaccharides to alditols, add 0.5 mL of sodium borohydride in 1 M ammonium hydroxide and incubate at room temperature for 1 hour.

-

Neutralize the reaction with acetic acid.

-

Evaporate to dryness multiple times with methanol to remove borate.

-

For acetylation, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Seal the tube and heat at 100°C for 1 hour.[8]

-

Cool the tube and evaporate the reagents under nitrogen.

-

Partition the resulting alditol acetates between water and hexane.

-

Collect the hexane layer containing the derivatives.

-

Analyze the sample by GC-MS.

-

Identify the monosaccharides by comparing their retention times and mass spectra with those of known standards.

-

Quantify the monosaccharides by comparing their peak areas to that of the internal standard.

Structural Elucidation of LPS by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of the O-antigen and core oligosaccharide of LPS.[17][18]

Materials:

-

Highly purified LPS sample (lyophilized)

-

Deuterium oxide (D₂O) of high purity

-

NMR spectrometer (high field, e.g., 600 MHz or higher, is recommended)

-

NMR tubes

Procedure:

-

Dissolve 5-10 mg of the purified LPS in 0.5-0.6 mL of D₂O. For rough-type LPS that is less soluble in water, a mixture of deuterated solvents like CDCl₃/CD₃OD/D₂O may be required.[17][18]

-

Lyophilize the sample from D₂O two to three times to exchange all labile protons with deuterium.

-

Finally, dissolve the sample in 100% D₂O for analysis.

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Commonly used experiments include:

-

1D ¹H NMR: Provides an overview of the proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system of each sugar residue.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons, which is crucial for determining the glycosidic linkages between sugar residues.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is also used to determine glycosidic linkages and the positions of non-carbohydrate substituents.

-

-

Process and analyze the NMR data using appropriate software.

-

Assign all proton and carbon signals for each monosaccharide residue.

-

Determine the sequence of the monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages based on the COSY, TOCSY, NOESY/ROESY, and HMBC data.

Experimental Workflows

Workflow for the Characterization of Rhamnose-Containing LPS

Workflow for Screening Inhibitors of dTDP-L-Rhamnose Biosynthesis

Conclusion

α-L-Rhamnose is a fundamentally important component of bacterial lipopolysaccharides, with profound implications for bacterial survival, pathogenesis, and interaction with the host. Its unique presence in bacteria and absence in humans makes the enzymes of its biosynthetic pathway highly attractive targets for the development of new antibacterial therapies. The detailed understanding of the structure and function of rhamnose-containing LPS, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of bacterial infectious diseases and for designing novel strategies to combat them. The provided workflows and visualized pathways serve as a valuable resource for researchers and drug development professionals in this critical area of research.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. mdpi.com [mdpi.com]

- 3. Dissecting Lipopolysaccharide Composition and Structure by GC-MS and MALDI Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. biorxiv.org [biorxiv.org]

- 7. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Characteristics of rhamnan isolated from preparations of Pseudomonas aeruginosa lipopolysaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure of cell wall lipopolysaccharide from Salmonella typhimurium. IV. Anomeric configuration of L-rhamnose residues and its taxonomic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.york.ac.uk [pure.york.ac.uk]

- 14. Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction [jove.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NMR-based Structural Analysis of the Complete Rough-type Lipopolysaccharide Isolated from Capnocytophaga canimorsus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of alpha-L-Rhamnose

For researchers, scientists, and drug development professionals, a precise understanding of the molecular architecture of carbohydrates is paramount. This guide provides an in-depth analysis of alpha-L-Rhamnose, a deoxy sugar with significant biological roles and applications.

Chemical Identity and Structure

This compound is a monosaccharide that belongs to the L-series of sugars and is classified as a methyl-pentose or a 6-deoxy-hexose.[1] Its systematic IUPAC name is (2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol.[2] The molecular formula for this compound is C₆H₁₂O₅, and it has a molecular weight of approximately 164.16 g/mol .[1][2] In aqueous solution, L-Rhamnose exists in equilibrium between its open-chain (aldehydo) form and its cyclic hemiacetal forms (pyranose and furanose), with the pyranose form being predominant. The alpha anomer specifies the stereochemistry at the anomeric carbon (C1).

Stereochemistry: L-Rhamnose is the 6-deoxy derivative of L-mannose. The "L" designation refers to the configuration at the C5 stereocenter, which is analogous to that of L-glyceraldehyde. The stereochemical configuration of the chiral centers in the open-chain form of L-Rhamnose is 2R, 3R, 4S, 5S. In the cyclic alpha-L-rhamnopyranose form, the anomeric hydroxyl group at C1 is in the axial position, leading to the (1S, 2R, 3R, 4R, 5R, 6S) configuration.

The two-dimensional Haworth projection and the more conformationally accurate three-dimensional chair conformation are crucial for understanding the spatial arrangement of this compound.

Caption: Haworth projection of alpha-L-Rhamnopyranose.

Caption: Chair conformation of alpha-L-Rhamnopyranose.

Quantitative Data

The precise structural characterization of this compound is accomplished through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemical environment of each nucleus.

| Parameter | Value | Reference |

| ¹H NMR Chemical Shifts (ppm in D₂O) | ||

| H-1 | 5.11 | [3] |

| H-2 | 3.93 | [3] |

| H-3 | 3.85 | [3] |

| H-4 | 3.44 | [3] |

| H-5 | 3.92 | [3] |

| H-6 (CH₃) | 1.27 | [3] |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C-1 | 94.5 | [4] |

| C-2 | 72.0 | [4] |

| C-3 | 71.5 | [4] |

| C-4 | 73.5 | [4] |

| C-5 | 70.0 | [4] |

| C-6 | 18.0 | [4] |

| Physical Properties | ||

| Molecular Weight | 164.16 g/mol | [1][2] |

| Melting Point | 92-94 °C | [1] |

| Solubility in Water | High | [5] |

Note: NMR chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols

The structural elucidation and stereochemical assignment of this compound rely on established experimental protocols.

Objective: To confirm the structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified L-Rhamnose sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants (J-values), and integration of the signals to assign each proton. The anomeric proton (H-1) typically appears as a doublet at a distinct downfield chemical shift.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and trace the connectivity of the sugar backbone.

-

Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure and glycosidic linkages in larger molecules.

-

Employ ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides definitive evidence for stereochemical relationships, such as the alpha configuration at the anomeric center.[6]

-